Taurine

Catalog No.
S544609
CAS No.
107-35-7
M.F
C2H7NO3S
NH2CH2CH2SO3H
M. Wt
125.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurine

Researchers often face pH instability and oxidative degradation in cell culture media supplementation. Taurine (CAS 107-35-7) is the definitive solution as a stable zwitterionic osmolyte. • Maintains consistent zwitterionic state across pH 1-14, preventing pH shifts. • Resists oxidation, ensuring long-term media shelf-life (unlike hypotaurine). • High specificity for TauT transporter (SLC6A6) in neuronal assays. SMolecule supplies ≥99% purity Taurine, rigorously tested, with rapid global delivery.

CAS Number

107-35-7

Product Name

Taurine

IUPAC Name

2-aminoethanesulfonic acid

Molecular Formula

C2H7NO3S
NH2CH2CH2SO3H

Molecular Weight

125.15 g/mol

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)

InChI Key

XOAAWQZATWQOTB-UHFFFAOYSA-N

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
50 to 100 mg/mL at 74.3 °F (NTP, 1992)
In water, 94.9 g/L at 25 °C
Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol
80.7 mg/mL
Soluble in water
Soluble (in ethanol)

Synonyms

Taufon, Tauphon, Taurine, Taurine Hydrochloride, Taurine Zinc Salt (2:1), Taurine, Monopotassium Salt

Canonical SMILES

C(CS(=O)(=O)O)N

The exact mass of the compound Taurine is 125.0147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 74.3° f (ntp, 1992)65 g/l in cold water0.64 m80.7 mg/ml at 20 °cin water, 94.9 g/l at 25 °csoluble in 15.5 parts of water at 12 °c; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °c; insoluble in absolute alcohol80.7 mg/mlsoluble in watersoluble (in ethanol)1.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759150. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids. It belongs to the ontological category of zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 100 g, 250 g, 500 g

Taurine, or 2-aminoethanesulfonic acid, is a widely distributed organic compound distinguished by its amino sulfonic acid structure, which fundamentally differentiates it from proteinogenic α-amino acids that contain a carboxylic acid group[1][2]. This structural feature imparts high chemical stability, as taurine is the fully oxidized and stable metabolic end-product of cysteine metabolism[1][3]. Its sulfonic acid group has a low pKa, ensuring it exists as a stable zwitterion across a broad physiological pH range, a key property for its roles in cell volume regulation, bile salt formation, and cytoprotection in tissues like the brain, retina, and muscle[1][4][5].

Research Fit

Osmolyte
Primary organic osmolyte in hepatocytes and developing neural tissue
Metabolic Stability
Resistant to transamination and proteolysis; accumulates without protein incorporation
Zwitterionic Solubility
High aqueous solubility and low pKa1 support cell culture and bioprocessing workflows

Substituting Taurine with its structural analog β-alanine or its metabolic precursor hypotaurine can lead to significant failures in formulation and application. Unlike β-alanine, which has a carboxyl group (pKa ~3.55), Taurine's sulfonic acid group (pKa ~1.5) provides a much wider and more stable zwitterionic pH range, critical for maintaining solubility and buffering capacity in cell culture and liquid formulations[5][6][7]. Furthermore, hypotaurine is chemically less stable and readily oxidized to Taurine; using it as a substitute introduces process variability and compromises shelf-life, as Taurine itself is the desired stable end-product[3][8]. For biological systems, the taurine transporter (TauT) has a significantly higher affinity for taurine than for β-alanine, making substitution in targeted cellular assays unreliable[9][10].

Substitution Risk

Taurine vs Hypotaurine, Homotaurine
GABA receptor modulation directionality diverges; dual vs unidirectional effects cannot be replicated
Taurine vs Betaine, myo-Inositol
Osmolyte transporter expression absent in hepatocytes; taurine uptake markedly upregulated, alternatives undetectable
Taurine alone vs Taurine + thiol antioxidant
Monotherapy lacks protective effect in diabetic nephropathy models; co-administration required for endpoint response

Superior Formulation Stability: Wider Zwitterionic pH Range than Carboxylate Analogs

The sulfonic acid group of Taurine has a pKa of approximately 1.5, which is substantially lower than the carboxylic acid pKa of its common structural analog, β-alanine (pKa ≈ 3.55)[5][7]. This means Taurine exists predominantly in its charge-neutral zwitterionic form over a much broader and more practical pH range (approx. pH 1.5 to 9.0) compared to β-alanine (approx. pH 3.6 to 10.2)[5][7][11]. This wide zwitterionic range ensures consistent solubility and minimal pH disruption when added to buffers, cell culture media, or other aqueous formulations between pH 2 and 8.

Evidence DimensionAcidic Group Ionization Constant (pKa1)
Target Compound Data~1.5 (Sulfonic acid)
Comparator Or Baselineβ-Alanine: ~3.55 (Carboxylic acid)
Quantified DifferenceTaurine's acidic group is over 100 times more acidic than β-alanine's.
ConditionsAqueous solution.

This ensures predictable physicochemical behavior and high solubility in formulations across nearly all biologically and industrially relevant pH levels, reducing batch-to-batch variability.

GABAC-ρ1 Modulation
Head-to-head
Taurine: dual (positive + negative) modulation; Hypotaurine: positive only; Homotaurine: negative only
Unique bidirectional receptor modulation profile
Xenopus oocyte expression; co-application with GABA

High-Affinity Biological Specificity: Differentiated Uptake via the Taurine Transporter (TauT)

The primary cellular uptake mechanism for taurine, the Taurine Transporter (TauT), exhibits significantly higher affinity for taurine compared to its analog, β-alanine. Kinetic studies in various cell types consistently show a low Michaelis constant (Km) for taurine, typically below 60 µM, indicating high-affinity transport[10]. In contrast, β-alanine acts as a competitive inhibitor with a much lower affinity, often requiring millimolar concentrations to achieve similar transport inhibition, with reported IC50 values of 0.04 mM (40 µM) for β-alanine versus much lower for taurine itself[12]. In some systems, β-alanine supplementation at high doses is used specifically to inhibit taurine uptake and deplete intracellular taurine stores[10][13].

Evidence DimensionTransporter Affinity (Km or IC50)
Target Compound DataHigh affinity for TauT (Km < 60 µM)
Comparator Or Baselineβ-Alanine: Low affinity for TauT (IC50 = 40 µM)
Quantified DifferenceTauT transporter affinity for taurine is orders of magnitude higher than for β-alanine.
ConditionsCellular uptake assays (e.g., LRM55 glioma cells, SKPT cells).

For reproducible and accurate results in cell culture or in vivo studies targeting the taurine transport system, using Taurine is essential; β-alanine is an inappropriate and low-affinity substitute.

Purkinje Cell Inhibition
Head-to-head
Taurine ED50 1.0 mM; Homotaurine relative potency 500; Hypotaurine 0.5
500-fold potency difference; distinct anatomical site localization
Guinea pig cerebellar slices; spike discharge frequency

Superior Chemical Stability: Resistance to Oxidation Compared to Precursor Hypotaurine

Taurine is the stable, fully oxidized end-product of cysteine and methionine metabolism[1][3]. Its direct precursor, hypotaurine, contains a sulfinic acid group and is readily oxidized to taurine's sulfonic acid group, including by reactive oxygen species like singlet oxygen[14]. While hypotaurine can act as an efficient radical scavenger, taurine itself is comparatively unreactive towards many common oxidants[8][15]. This chemical inertness makes Taurine a highly reliable and stable ingredient for long-term storage and use in applications where oxidative degradation is a concern.

Evidence DimensionOxidation State and Reactivity
Target Compound DataFully oxidized sulfonic acid; low reactivity with common oxidants.
Comparator Or BaselineHypotaurine: Readily oxidized sulfinic acid; acts as a scavenger of reactive oxygen species.
Quantified DifferenceTaurine is the stable metabolic endpoint, whereas hypotaurine is a reactive intermediate.
ConditionsIn vitro and in vivo metabolic pathways.

Procuring Taurine ensures the use of a chemically stable final product, avoiding the process variability, degradation, and uncertain shelf-life associated with its less stable precursors.

Hepatocyte Osmolyte Transport
Head-to-head
Taurine uptake increased 30- to 40-fold under hyperosmolarity; Betaine uptake ≤10% of taurine; BGT-1/SMIT mRNAs undetectable
Quantitatively predominant osmolyte in hepatocyte systems
H4IIE rat hepatoma cells; 205–405 mosmol/L
Cerebral Osmolyte Contribution
Class-level
Developing brain: taurine 16–49% of nonperturbing solute increment; Adult brain: 10%
Developmental-stage-dependent osmolyte dominance
Hypernatremic rat model; pre-weaning vs adult
Diabetic Nephropathy Model
Head-to-head
Taurine alone: no glomerular protection; NAC or NAC+taurine: protective
Taurine monotherapy insufficient; combination context required
Streptozotocin-induced diabetic rats; CML accumulation

Formulation of pH-Stable Cell Culture Media and Biological Buffers

Taurine is the right choice for supplementing cell culture media to protect against osmotic stress. Its broad zwitterionic pH range ensures it will not cause unwanted pH shifts upon addition, and its high aqueous solubility and chemical inertness provide a stable, non-perturbing osmolyte to maintain cell volume and viability[4][16].

Targeted Neuroscience and Cellular Transport Studies

In research focused on the TauT transporter (SLC6A6) or the neuromodulatory roles of taurine, this specific compound is required. Due to the transporter's high affinity and specificity for taurine over analogs like β-alanine, using the correct molecule is critical for generating valid, reproducible data on neuronal development, function, and pathology[10][17].

Development of Stable Liquid Formulations for Cosmetics and Pharmaceuticals

For creating aqueous solutions, gels, or emulsions that require long-term chemical stability and pH control, Taurine is a preferred excipient. Its resistance to oxidation and its ability to maintain a consistent zwitterionic state across a wide pH range contribute to enhanced shelf-life and predictable performance in final product formulations[5][18].

Application Fit

Application
Selection Property
Validation Focus
GABAC-ρ1 receptor modulation studies
Bidirectional modulation profile
GABA current modulation directionality
Hepatocyte osmotic stress models
Hyperosmolarity-responsive transport
Na⁺-dependent taurine uptake upregulation
Developing neural tissue studies
Developmental-stage osmolyte contribution
Quantitative osmolyte pool composition under hypernatremia
Diabetic nephropathy combination research
Requirement for thiol antioxidant co-administration
Glomerular protection endpoints with co-treatment

Physical Description

Large white crystals or white powder.
Dry Powder
Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS]
Solid
White to cream coloured crystaline solid;

Color/Form

Colorless crystals
Monoclinic prisms from water

XLogP3

-4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

125.01466426 Da

Monoisotopic Mass

125.01466426 Da

Boiling Point

It decomposes before reaching boiling point (325ºC)

Heavy Atom Count

7

Taste

Slightly acidic taste

Density

Density = 1.7 g/cu cm
Bulk density = 0.65-0.75 g/cu cm

LogP

log Kow = -3.36 (est)

Odor

Odorless
Almost odorless

Decomposition

When heated to decomposition it emits very toxic fumes of SOx and NOx

Appearance

A crystalline solid

Melting Point

572 °F (decomposes) (NTP, 1992)
325 °C (decomposes)
300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1EQV5MLY3D

GHS Hazard Statements

Aggregated GHS information provided by 1706 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 362 of 1706 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1344 of 1706 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The use of diet supplements containing taurine is indicated for the nutritional support of infants and young pediatric patients requiring total parenteral nutrition via central or peripheral routes. The usage of diet supplements containing taurine prevents nitrogen and weight loss or to treat negative nitrogen balance in pediatric patients where the alimentary tract cannot be done through oral, gastrostomy or jejunostomy administration, there is impaired gastrointestinal absorption or protein requirements are substantially increased.
FDA Label

Therapeutic Uses

Taurine may be helpful in some with congestive heart failure and hypertension. It has demonstrated some antiatherogenic effects in both animal and human studies.
THERAPEUTIC CATEGORY (VETERINARY): In preventation of retinal degeneration and in prevention and treatment of taurine-deficiency cardiomyopathy in cats
Taurine has been added to most human infant formulas since the mid-1980s.

Pharmacology

The diet supplements containing taurine are formulated as a well-tolerated nitrogen source for nutritional support. Administration of diet supplements regulates the level of plasma amino acid concentration, nitrogen balance, weight and serum protein concentration to reach normal values, thus improving the nutritional status.[FDA label]

Mechanism of Action

The diet supplements containing taurine function by replacing the missing nutriments in the body. Taurine, as a single agent, presents different functions like substrate for formation of bile salts, cell volume regulation, modulation of intracellular calcium, cytoprotection of central nervous system, etc.

Vapor Pressure

0.000172 [mmHg]

Pictograms

Irritant

Irritant

Impurities

Taurine is a white crystalline powder that is almost odourless but with a slightly acidic taste. It contains by specification at least 98.0 % taurine in dried substance. Analysis of five batches of the active substance showed an average content of 99.5 +/- 0.1 % taurine and a loss on drying of 0.07 +/- 0.01 %.11 The final additive may be formulated by adding a maximum 0.8 % of an anti-caking agent (SiO2). Three batches of the additive were analysed for impurities, one batch with six replicate samples and another batch with three replicate samples. In all batches, sulphated ash was < 0.06 % (in one batch residue on ignition 0.06 %), chloride < 0.01 %, sulphate < 0.01 %, ammonium salt < 0.02 %, related substances < 0.2 %, heavy metals (expressed as lead) < 10 mg/kg and arsenic < 1.0 mg/kg (two batches).

Other CAS

107-35-7

Absorption Distribution and Excretion

Oral administration of taurine was studied and it reported dose-dependent values of AUC, Cmax and tmax wherein a dose of 1-30 mg/kg ranged from 89-3452 mcg min/L, 2-15.7 mcg min/ml and 15 min respectively. Further studies in healthy individuals gave an AUC, Cmax and tmax in the range of 116-284.5 mg h/L, 59-112.6 mg/L and 1-2.5 h.
Taurine flows and gets distributed in veins and arteries and reports have observed the presence of a significant released of taurine in portally drained viscera, thus suggesting that the main elimination route of taurine is by the gut. This elimination route may be explained by the enterohepatic cycle of taurine.
The distribution of taurine was studied under the two-compartment model and each one of the compartments gave a range for the volume of distribution of 299-353 ml/kg in compartment 1 and 4608-8374 ml/kg in compartment 2 in mice. Further studies in healthy indivudals gave a volume of distribution that ranged from 19.8 to 40.7 L.
The clearance rate of orally administered taurine was reported to be dose-dependent wherein a dose of 1 mg/kg it presents a clearance rate of 11.7 ml min/kg, 10 mg/kg generates a clearance rate of 18.7 ml min/kg and a dose of 30 mg/kg reports a clearance rate of 9.4 ml min/kg. Further studies in healthy individuals generate a clearance rate that ranged from 14 to 34.4 L/h.
Taurine is not usually completely reabsorbed from the kidneys, and some fraction of an ingested dose of taurine is excreted in the urine.
Following ingestion, taurine is absorbed from the small intestine via the beta-amino acid or taurine transport system... Tautine is transported to the liver via the portal circulation, where much of it forms conjugates with bile acids... The taurine conjugates are excreted via the biliary route. Taurine that is not conjugated in the liver is distributed via the systemic circulation to various tissues in the body.
Taurine is present in high amounts in the brain, retina, myocardium, skeletal and smoth muscle, platelets and neutrophils.
Human studies showed significant increases in plasma taurine 90 minutes after consumption of a taurine-rich meal with levels declining to background within 180-270 minutes...
For more Absorption, Distribution and Excretion (Complete) data for Taurine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Taurine can be metabolized by diverse organisms to form different types of metabolites derived from the original form of taurine. In the human, the pathways that form the metabolism of taurine are divided in the formation of 5-glutamyl-taurine by the action of the enzyme gamma-glutamyltransferase 6 or the formation of taurocholate by the action of the bile acid-CoA:amino acid N-acyltransferase.
There are two sources of taurine in the body: dietary and endogenous. In mammals, taurine is synthesised in many tissues; the main sites are liver, brain and pancreas, predominantly in alpha-islets. Taurine is synthesised from cysteine and methionine in a few steps, one of which requires pyridoxal-5-phosphate (vitamin B6) as coenzyme of cysteine sulphinate decarboxylase. In species other than mammals, the biosynthesis of taurine has been poorly studied. The extent of synthesis varies widely between species. An adult rat consuming standard laboratory food produces about 80 % of its total body taurine and obtains the remainder from the diet. However, if required, rats can obtain all body taurine from biosynthesis, since rats fed taurine-free diets for extended periods do not exhibit any decrease in tissue taurine concentrations. Cats have low levels of activity of cysteine sulphinate decarboxylase, the rate-limiting enzyme for taurine biosynthesis, and are, therefore, dependent on a dietary source to maintain their body pool of this amino acid. Thus, taurine is an essential nutrient in cats.
Taurocholate, the bile salt conjugate of taurine and cholic acid, is the principal conjugate formed via the action of the enzyme choloyl-CoA N-acyltransferase.
In all vertebrates except mammals, taurine is the sole amino acid conjugated to form bile salts. Among the mammals, carnivores also tend to be conjugators of taurine only, whereas other species tend to conjugate both taurine and glycine. High concentrations of taurine are present in retina, liver, pancreas, central nervous system and white blood cells. The largest pools of taurine are found in skeletal and cardiac muscles, where it regulates intracellular Ca2+ concentration...

Wikipedia

Taurine

Drug Warnings

Pregnant women and nursing mothers should avoid taurine supplements unless recommended by their physicians. Those with congestive heart failure should only use taurine under medical supervision.
Taurine is contraindicated in those hypersensitive to any component of a taurine-containing nutritional supplement.

Biological Half Life

Oral administration of taurine in healthy individuals gave a plasma elimination half-life that ranged from 0.7-1.4 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering

Methods of Manufacturing

Taurine is synthesised starting from ethylene oxide and sodium bisulphite. Subsequently, liquid ammonia and sulphuric acid are added. The product is then decolorised, purified, crystallised, centrifuged, dried, sieved and blended with the carrier to obtain the additive.
Ethyleneimine reacts rapidly with sulfurous acid to give taurine in high yield.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Ethanesulfonic acid, 2-amino-: ACTIVE
Dietary taurine mainly comes from animal food. Taurine is present in very low levels in plant foods. Taurine is found in seaweeds.
Taurine is the only known naturally occurring sulfonic acid. The material is an essential amino acid for cats and is used extensively by Ralston Purina Company as a food supplement in cat food manufacture. Approximately 5,000-6,000 tons of taurine (synthetic and natural) were produced in 1993; 50% for pet food manufacture, 50% in pharmaceutical applications.
Taurine and D-glucurono-gamma-lactone are constituents of the so-called energy drinks, but they also occur at much lower levels as natural ingredients in food, and they are also normal human metabolites.
Taurine occurs naturally in food, especially in seafood and meat, and it is a normal metabolite in humans. It is a metabolic product of sulphur-containing amino acids, and it is mainly biosynthesised from cysteine in the liver.
...taurine used in "energy" drinks complies with US Pharmacopoeia specifications (US Pharmacopeia, 2005). Purity is not less than 98.5 %.

Analytic Laboratory Methods

...taurine can be determined in "energy" drinks after derivatization with dabsylchloride by HLPC with UV detection...

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

It prevented the development of ethanol-induced hypertension in rats.
In animal studies, taurine was found to ameliorate the pulmonary side effects (pulmonary fibrosis) of bleomycin.
...Three fatalities occurred after "energy" drinks had been consumed in combination with alcohol, whereby the forensic examinations including autopsy yielded negative results concerning medicaments and drugs, values between 0.59 and 0.87 parts per thousand of ethanol in blood samples, but no clear causes of death.
...Severe adverse effects arose after consumption of an "energy" drink in combination with physical efforts: A 31-year old regularly trained man consumed 750 mL of an "energy" drink while taking part in a 3,000 m competition. He developed a poor general condition with a rhabdomyolysis and acute kidney failure with tubular necrosis diagnosed one week after the competition.
For more Interactions (Complete) data for Taurine (10 total), please visit the HSDB record page.

Stability Shelf Life

Taurine (three batches, stored in polyethylene sealed bags) was demonstrated to have a shelf-life of 36 months at 25 geg C. Shelf-life was measured under accelerated conditions at 40 °C and no loss was observed for six months (three batches).
Stable under recommended storage conditions.
1. Schaffer, S., and Kim, H.W. Effects and mechanisms of taurine as a therapeutic agent. Biomol. Ther. (Seoul) 26(3), 225-241 (2018).
2. Choi, E.-J., Tang, Y., Lee, C.B., et al. Investigation of antioxidant and anticancer potential of taurine by means of multiple chemical and biological assays. Taurine 9 (2018).
3. Mele, A., Manturano, P., De Bellis, M., et al. A long-term treatment with taurine prevents cardiac dysfunction in mdx mice. Transl. Res. 204, 82-99 (2019).
4. Louzada, P.R., Lima, A.C.P., Mendonça-Silva, D.L., et al. Taurine prevents the neurotoxicity of ß-amyloid and glutamate receptor agonists: Activation of GABA receptors and possible implications for Alzheimer’s disease and other neurological disorders. FASEB J. 18(3), 511-518 (2004).

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